molecular formula C10H10ClNO B3050466 1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro- CAS No. 2616-50-4

1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-

Cat. No. B3050466
Key on ui cas rn: 2616-50-4
M. Wt: 195.64 g/mol
InChI Key: KRGMMKVSHXVQCM-UHFFFAOYSA-N
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Patent
US05312820

Procedure details

By the procedure of Example 7, Step A, 1,2,3,4-tetrahydroquinoline was reacted with phosgene to give a 90% yield of the title compound as a dark orange oil, homogeneous by TLC (3:1 hexane-EtOAc) but Rf identical to that of starting material; IR spectrum νCO 1740 cm-1 ; FAB-MS m/e 196 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[C:11](Cl)([Cl:13])=[O:12]>>[N:1]1([C:11]([Cl:13])=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC2=CC=CC=C12)C(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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